5-tert-Butylbenzo[b]thiophene
Description
Significance of the Benzo[b]thiophene Core Structure in Contemporary Organic Chemistry Research
The benzo[b]thiophene ring system, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, is recognized as a "privileged" structure in drug discovery. sigmaaldrich.com This is due to its structural similarity to naturally occurring indole (B1671886) compounds, allowing it to act as an isostere and interact with a wide array of biological targets. acs.org Consequently, benzo[b]thiophene derivatives have been developed for a range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antifungal agents. sigmaaldrich.comacs.org Beyond pharmaceuticals, the unique electronic properties of the benzo[b]thiophene core have led to its use in the development of organic semiconductors and other functional materials. mdpi.com The versatility of the benzo[b]thiophene scaffold allows for functionalization at various positions, enabling the fine-tuning of its biological and physical properties. cymitquimica.com
Electronic and Steric Influence of tert-Butyl Functionalization at the C-5 Position of Benzo[b]thiophene
The introduction of a tert-butyl group at the C-5 position of the benzo[b]thiophene core imparts significant electronic and steric effects that influence the molecule's reactivity and properties. Electronically, the tert-butyl group is an electron-donating group through an inductive effect. This can influence the electron density of the aromatic system, potentially affecting its reactivity in electrophilic aromatic substitution reactions.
From a steric perspective, the bulky nature of the tert-butyl group can hinder or direct reactions at adjacent positions. This steric hindrance can be a crucial factor in synthetic strategies, either by protecting a specific site from reacting or by forcing a reaction to occur at a less sterically hindered position. For instance, in electrochemical transformations, it has been observed that even bulky substituents like a tert-butyl group may not significantly impede the efficiency of certain cyclization reactions. rsc.org However, in other contexts, such as the rotation between molecular units, the steric hindrance of tert-butyl groups can lead to significant changes in molecular and electronic structures. rsc.org
Overview of the Academic Research Landscape of 5-tert-Butylbenzo[b]thiophene and its Derivatives
The academic research landscape for this compound and its derivatives is primarily centered on synthetic methodologies and the characterization of new compounds. A key area of investigation has been the development of efficient synthetic routes to this specific isomer. For example, a high-yield, three-step procedure to synthesize this compound-2-carboxylic acid from 4-tert-butyl cyclohexanone (B45756) has been reported. tandfonline.com
Furthermore, research has explored the use of this compound as a building block for more complex molecules. This includes its incorporation into larger systems with potential applications in materials science, such as fluorescent brighteners. sigmaaldrich.com Studies have also detailed the synthesis and spectroscopic characterization of various derivatives, such as 5-(tert-Butyl)benzo[b]thiophene 1,1-Dioxide and Dimethyl this compound-2,3-dicarboxylate, providing valuable data for further research and development. acs.orgrsc.org The functionalization of the benzo[b]thiophene core at different positions, including the synthesis of 5-substituted derivatives, remains an active area of research for applications in fields like medicinal chemistry, particularly in the context of diseases like Alzheimer's. hilarispublisher.com
Research Findings on this compound Derivatives
Detailed research has led to the synthesis and characterization of several derivatives of this compound. The following tables summarize some of these findings.
| Compound Name | Starting Material | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| This compound-2-carboxylic Acid | 4-tert-Butyl cyclohexanone | High | Not Reported | tandfonline.com |
| 5-(tert-Butyl)benzo[b]thiophene 1,1-Dioxide | 5-(tert-Butyl)benzo[b]thiophene | 60 | 76-77 | acs.org |
| Dimethyl this compound-2,3-dicarboxylate | Bis(4-(tert-butyl)phenyl) disulfide and Dimethyl acetylenedicarboxylate | Not Reported | Not Reported (Pale yellow viscous liquid) | rsc.org |
| Spectroscopic Technique | Key Data Points | Reference |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | δ = 7.64 (d, J = 8.0 Hz, 1H), 7.53 (d, J = 7.6 Hz, 1H), 7.36 (s, 1H), 7.20 (d, J = 7.2 Hz, 1H), 6.69 (d, J = 6.8 Hz, 1H), 1.34 (s, 9H) ppm | acs.org |
| 13C NMR (101 MHz, CDCl3) | δ 158.1, 134.1, 132.8, 131.6, 131.0, 127.8, 122.9, 121.3, 35.5, 31.2 ppm | acs.org |
| IR (cm-1) | 3086, 2962, 2362, 1552, 1323, 1294, 1190, 1138, 854, 697, 608 | acs.org |
| HRMS (ESI) | calcd for C12H15O2S [M + H]+ 223.0793, found 223.0790 | acs.org |
| Spectroscopic Technique | Key Data Points | Reference |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.77 (s, 1H), 7.67 (d, 1H, J = 8.8 Hz), 7.48 (dd, 1H, J = 8.8, 2.0 Hz), 3.95 (s, 3H), 3.91 (s, 3H), 1.35 (s, 9H) ppm | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14S/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEDRQBNWAWCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Tert Butylbenzo B Thiophene and Its Functionalized Congeners
Historical Synthetic Routes to Substituted Benzo[b]thiophenes and Challenges in Direct 5-tert-Butyl Functionalization
Historically, the synthesis of substituted benzo[b]thiophenes has been approached through various methods. One common strategy involves the acid-catalyzed cyclization of (arylthio)acetaldehyde acetals. hilarispublisher.com However, these reactions are often plagued by low yields due to the formation of complex mixtures of byproducts from acid-catalyzed side reactions. hilarispublisher.com
A significant challenge in the synthesis of 5-tert-butylbenzo[b]thiophene has been the direct introduction of the bulky tert-butyl group onto the pre-formed benzo[b]thiophene core. Friedel-Crafts acylation, a typical method for introducing substituents, often leads to a mixture of products, with the 3-substituted isomer being the major product due to the higher reactivity of the C-3 position compared to the C-2 position. icsr.in One early reported synthesis of this compound involved the cyclization of 4-tert-butylphenyl diethyl acetal (B89532) with polyphosphoric acid, but this method was found to be difficult, providing variable and unacceptably low yields. tandfonline.com The use of BF3·Et2O as a cyclization reagent did not offer any improvement. tandfonline.com These difficulties underscore the need for more efficient and regioselective synthetic strategies.
Contemporary Synthetic Strategies for the this compound Scaffold
To overcome the limitations of historical methods, researchers have developed several contemporary synthetic strategies that provide more efficient access to the this compound scaffold and its derivatives.
Cyclization Reactions of Thiophenylacetals and Ketones Towards this compound Derivatives
A well-established method for preparing 5-substituted benzo[b]thiophenes involves the cyclization of the corresponding (arylthio)-acetaldehyde diethylacetal or dimethylacetal in the presence of polyphosphoric acid. hilarispublisher.com This approach has been utilized for the synthesis of various 5-substituted derivatives. hilarispublisher.com
Multi-Step Synthetic Sequences from Cyclohexanone (B45756) Precursors for this compound-2-carboxylic Acid
A high-yield, three-step procedure has been developed for the synthesis of this compound-2-carboxylic acid starting from 4-tert-butylcyclohexanone (B146137). tandfonline.comtandfonline.com This sequence involves the reaction of 4-tert-butylcyclohexanone with POCl3 and DMF to form a chloroaldehyde, which is then reacted with methyl thioglycolate and triethylamine. tandfonline.com The resulting aldehyde undergoes cyclization with sodium methoxide (B1231860) to produce 5-tert-butyltetrahydrobenzo[b]thiophene-2-carboxylic acid methyl ester. tandfonline.com Subsequent oxidative dehydrogenation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in refluxing benzene (B151609) or dioxane affords the desired this compound-2-carboxylic acid methyl ester in high yield, which can then be hydrolyzed to the carboxylic acid. tandfonline.com
| Step | Reagents and Conditions | Product | Yield |
| 1 | 4-tert-butylcyclohexanone, POCl3, DMF | Chloroaldehyde (3) | Not Isolated |
| 2 | Chloroaldehyde (3), Methyl thioglycolate, Triethylamine | Substituted aldehyde (4) | Not Isolated |
| 3 | Substituted aldehyde (4), Sodium methoxide, Methanol (reflux) | 5-tert-Butyltetrahydrobenzo[b]thiophene-2-carboxylic acid methyl ester (5) | 75% |
| 4 | Ester (5), DDQ, Benzene or Dioxane (reflux) | This compound-2-carboxylic acid methyl ester (6) | 95% |
| 5 | Ester (6), LiOH·H2O, THF, Water | This compound-2-carboxylic acid (1) | - |
Electroreductive Annulation Pathways for the Formation of tert-Butyl-Substituted Benzo[b]thiophenes
Electrochemical methods offer a green and efficient alternative for the synthesis of benzo[b]thiophenes. An electroreductive annulation has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides. rsc.org This method involves the reaction of internal alkynes with sulfonamides under electrochemical conditions. While this specific study did not report the synthesis of this compound itself, it demonstrated that alkynes bearing a tert-butyl group are well-tolerated, producing the corresponding products in moderate yields. rsc.org Another electrochemical approach involves the reduction of benzo[b]thiophene 1,1-dioxides to benzo[b]thiophenes using HFIP as a hydrogen donor under metal-free conditions in an undivided cell. researchgate.net This method has been shown to be effective for substrates with various substituents at the 5-position, including tert-butyl groups. researchgate.netacs.org
Visible-Light-Promoted Cyclization Reactions for Accessing Benzo[b]thiophene Derivatives
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. A practical synthesis of benzothiophenes has been developed via the visible-light-promoted cyclization of disulfides and alkynes. rsc.org This method has been successfully applied to the synthesis of diethyl 5-(tert-butyl)benzo[b]thiophene-2,3-dicarboxylate. rsc.org The reaction proceeds under mild conditions and tolerates a variety of functional groups. rsc.org Another visible-light-driven approach utilizes eosin (B541160) Y as an organophotoredox catalyst for the synthesis of substituted benzo[b]thiophenes from phenylethenethiol under an air atmosphere at room temperature. dntb.gov.ua This transition-metal-free process offers a highly environmentally benign route to these heterocycles. dntb.gov.ua
| Reactants | Catalyst/Conditions | Product |
| Disulfides and Alkynes | Visible Light | Diethyl 5-(tert-butyl)benzo[b]thiophene-2,3-dicarboxylate |
| Phenylethenethiol | Eosin Y, Visible Light, Air | Substituted Benzo[b]thiophenes |
Metal-Free Catalytic Approaches in Benzo[b]thiophene Synthesis
The development of metal-free catalytic systems is of great interest to avoid the cost and potential toxicity of transition metals. A facile method for the synthesis of benzo[b]thiophenes has been developed using catalytic iodine (I2) and oxygen from the air as an oxidant. rsc.orgnih.gov This method features short reaction times, broad functional group tolerance, and a simple workup procedure that avoids traditional chromatography. rsc.org Another metal-free approach involves the reaction of o-halovinylbenzenes with potassium sulfide (B99878) (K2S) via a direct SNAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org This method is highly efficient and tolerates a wide range of functionalities. organic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of 5 Tert Butylbenzo B Thiophene Derivatives
Oxidative Transformations and Sulfone Formation in 5-tert-Butylbenzo[b]thiophene Systems
The oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone dramatically alters the electronic nature of the molecule, making it more electron-deficient and influencing its reactivity in subsequent transformations.
Palladium-Catalyzed C2-Selective Oxidative Olefination of 5-(tert-Butyl)benzo[b]thiophene 1,1-Dioxide
Researchers have developed a palladium(II)-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides with various styrenes and acrylates. acs.orgnih.gov This method provides a direct way to introduce a vinyl group at the C2 position of the benzo[b]thiophene core. For 5-(tert-butyl)benzo[b]thiophene 1,1-dioxide, the reaction proceeds with high selectivity for the C2 position. acs.org
The reaction of 5-(tert-butyl)benzo[b]thiophene 1,1-dioxide with styrene (B11656) in the presence of a palladium catalyst and an oxidant yields the corresponding C2-olefinated product. acs.org The tert-butyl group at the 5-position does not appear to hinder the reaction, and the transformation exhibits good functional group tolerance. acs.orgnih.gov
A study detailed the synthesis of 5-(tert-Butyl)benzo[b]thiophene 1,1-Dioxide, which was isolated as a white solid with a 60% yield. acs.org
Mechanistic Studies on C-H Bond Activation in Oxidative Functionalization
The mechanism of the palladium-catalyzed oxidative olefination is believed to involve a C-H bond activation step. acs.orgscholaris.ca A plausible mechanism suggests that the reaction initiates with a reversible C-H activation of the benzo[b]thiophene 1,1-dioxide by the Pd(II) catalyst to form a palladium intermediate. acs.orgacs.org This is followed by coordination of the alkene and subsequent insertion into the Pd-C bond. Finally, β-hydride elimination releases the C2-alkenylated product and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the catalytic cycle. mdpi.com The direct functionalization of C-H bonds is an atom-economical process that avoids the need for pre-functionalized substrates. scholaris.ca
Electrophilic and Nucleophilic Functionalization of the Benzo[b]thiophene Core
The benzo[b]thiophene core can undergo both electrophilic and nucleophilic substitution reactions, with the position of attack being influenced by the substituents on the ring.
Acylation Reactions on 5-Substituted Benzo[b]thiophenes
Friedel-Crafts acylation is a common method for introducing acyl groups onto the benzo[b]thiophene ring. mdpi.comrjeid.com For 5-substituted benzo[b]thiophenes, the acylation can occur at different positions depending on the directing effect of the substituent and the reaction conditions. researchgate.net In the case of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, acylation followed by demethylation has been used to prepare 6-hydroxy-2-(4-hydroxyphenyl)-3-aroylbenzo[b]thiophenes. google.com While specific studies on the acylation of this compound were not found in the provided results, the general principles of Friedel-Crafts acylation on substituted benzo[b]thiophenes suggest that the tert-butyl group would influence the regioselectivity of the reaction.
Intermolecular Radical Substitution Reactions Involving Benzo[b]thiophenes
Radical reactions offer an alternative pathway for the functionalization of benzo[b]thiophenes. A metal-free, n-Et4NBr-catalyzed method has been developed for the synthesis of benzothiophene (B83047) derivatives through a cascade reaction of disulfides with alkynes. rsc.org This process involves S-S bond cleavage and alkenyl radical cyclization. rsc.org A proposed mechanism involves the formation of a thiyl radical which then attacks the alkyne, followed by an intramolecular radical substitution to form the benzothiophene ring. rsc.org While not specific to this compound, this methodology could potentially be applied to its synthesis or further functionalization.
Cycloaddition Reactions and Their Potential with this compound Precursors
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. Benzo[b]thiophene S-oxides can act as dienes in Diels-Alder reactions. For example, 2-methylbenzo[b]thiophene (B72938) S-oxide has been shown to react with dienophiles like N-phenylmaleimide and ethyl propiolate, leading to the formation of naphthalenes and other polycyclic aromatic compounds after extrusion of sulfur monoxide. iosrjournals.org The reaction of 2-methylbenzo[b]thiophene S-oxide with dibenzoylacetylene (B1330223) resulted in the formation of 1,2-dibenzoyl-3-methylnaphthalene. iosrjournals.org These findings suggest that this compound S-oxide could be a valuable precursor for the synthesis of specifically substituted polycyclic aromatic hydrocarbons through cycloaddition pathways.
Advanced Spectroscopic and Crystallographic Characterization of 5 Tert Butylbenzo B Thiophene Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 5-tert-Butylbenzo[b]thiophene and its Derivatives (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. acs.orgmdpi.com Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms within the molecule.
In the ¹H NMR spectrum of this compound, the tert-butyl group typically exhibits a sharp singlet around 1.3-1.4 ppm due to the nine equivalent protons. acs.orgrsc.org The aromatic protons on the benzo[b]thiophene core give rise to a series of multiplets in the range of 7.0-8.0 ppm. xmu.edu.cn The specific chemical shifts and coupling constants of these aromatic protons are highly dependent on the substitution pattern on the ring. For instance, in 5-(tert-Butyl)benzo[b]thiophene 1,1-dioxide, the proton signals are observed at δ = 7.64 (d, J = 8.0 Hz, 1H), 7.53 (d, J = 7.6 Hz, 1H), 7.36 (s, 1H), 7.20 (d, J = 7.2 Hz, 1H), and 6.69 (d, J = 6.8 Hz, 1H), with the tert-butyl protons at 1.34 (s, 9H) ppm. acs.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The tert-butyl group shows a characteristic signal for the quaternary carbon and another for the methyl carbons. For example, in 5-(tert-Butyl)benzo[b]thiophene 1,1-dioxide, these appear at δ 35.5 and 31.2 ppm, respectively. acs.org The aromatic carbons of the benzo[b]thiophene scaffold resonate in the region of δ 120-160 ppm. acs.orgxmu.edu.cn The specific chemical shifts are influenced by the electronic effects of the substituents. For dimethyl this compound-2,3-dicarboxylate, the aromatic carbon signals are observed alongside those of the ester and tert-butyl groups. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 5-(tert-Butyl)benzo[b]thiophene 1,1-Dioxide acs.org | CDCl₃ | 7.64 (d, 1H), 7.53 (d, 1H), 7.36 (s, 1H), 7.20 (d, 1H), 6.69 (d, 1H), 1.34 (s, 9H) | 158.1, 134.1, 132.8, 131.6, 131.0, 127.8, 122.9, 121.3, 35.5, 31.2 |
| 2-(5-(tert-butyl)benzo[b]thiophen-2-yl)phenol rsc.org | Chloroform-d | 8.01 (d, 1H), 7.82 (d, 1H), 7.63 (dd, 1H), 7.47 (s, 1H), 7.40 – 7.31 (m, 2H), 7.13 – 7.01 (m, 2H), 5.13 (s, 1H), 1.35 (s, 9H) | 153.38, 148.20, 137.93, 137.89, 132.29, 130.72, 129.63, 125.70, 123.43, 122.45, 121.72, 120.63, 119.00, 115.88, 34.81, 31.54 |
| Dimethyl this compound-2,3-dicarboxylate rsc.org | CDCl₃ | 7.77 (s, 1H), 7.67 (d, 1H), 7.48 (dd, 1H), 3.94 (s, 3H), 3.89 (s, 3H), 1.34 (s, 9H) | Not explicitly provided in the search result. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized this compound derivatives. acs.orgmdpi.com By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the determination of the precise molecular formula, distinguishing between compounds with the same nominal mass. nih.gov
For example, the HRMS (ESI) analysis of 5-(tert-Butyl)benzo[b]thiophene 1,1-dioxide yielded a found value of m/z 223.0790 for [M+H]⁺, which is in excellent agreement with the calculated value of 223.0793 for C₁₂H₁₅O₂S. acs.org Similarly, for 2-(5-(tert-butyl)benzo[b]thiophen-2-yl)phenol, the calculated m/z for [M-H]⁻ was 281.1005 (C₁₈H₁₈OS), and the found value was 281.1000, further validating its structure. rsc.org This level of precision is crucial for confirming the successful synthesis of the target molecule and ruling out potential byproducts.
Table 2: HRMS Data for Selected this compound Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |
| 5-(tert-Butyl)benzo[b]thiophene 1,1-Dioxide acs.org | ESI [M+H]⁺ | 223.0793 | 223.0790 | C₁₂H₁₅O₂S |
| 2-(5-(tert-butyl)benzo[b]thiophen-2-yl)phenol rsc.org | ESI [M-H]⁻ | 281.1005 | 281.1000 | C₁₈H₁₈OS |
| Diethyl 5-(tert-butyl)benzo[b]thiophene-2,3-dicarboxylate rsc.org | ESI [M+H]⁺ | Not explicitly provided in the search result. | Not explicitly provided in the search result. | C₁₈H₂₂O₄S |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound and its derivatives. derpharmachemica.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.
In the IR spectrum of a this compound derivative, characteristic peaks can be observed. The C-H stretching vibrations of the tert-butyl group and the aromatic ring typically appear in the region of 2850-3100 cm⁻¹. nih.govajrconline.org For instance, 5-(tert-Butyl)benzo[b]thiophene 1,1-dioxide shows bands at 3086 and 2962 cm⁻¹. acs.org The C=C stretching vibrations of the aromatic rings are usually found in the 1450-1600 cm⁻¹ range. ajrconline.org Specific functional groups introduced onto the benzothiophene (B83047) core will have their own signature absorptions. For example, a carbonyl (C=O) group in a carboxamide derivative will exhibit a strong absorption band around 1630-1680 cm⁻¹. derpharmachemica.comajrconline.org In 5-(tert-Butyl)benzo[b]thiophene 1,1-dioxide, the sulfone group (SO₂) gives rise to strong, characteristic stretching bands, which are observed at 1323 and 1138 cm⁻¹. acs.org
Table 3: Key IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 | 5-(tert-Butyl)benzo[b]thiophene 1,1-Dioxide : 3086 acs.org |
| Aliphatic C-H | Stretching | 2850-2970 | 5-(tert-Butyl)benzo[b]thiophene 1,1-Dioxide : 2962 acs.org |
| C=C (Aromatic) | Stretching | 1450-1600 | 2-Methyl-3-phenylbenzo[b]thiophene : 1601 nih.gov |
| SO₂ (Sulfone) | Asymmetric & Symmetric Stretching | 1300-1350 & 1120-1160 | 5-(tert-Butyl)benzo[b]thiophene 1,1-Dioxide : 1323 & 1138 acs.org |
| C=O (Carboxamide) | Stretching | 1630-1680 | Benzothiophene derivatives : 1638-1668 ajrconline.org |
Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound and its derivatives. beilstein-journals.orgresearchgate.net These techniques provide information about the electronic transitions within the molecule and its behavior upon excitation with light.
The UV-Vis absorption spectrum of benzothiophene-based molecules is characterized by absorption bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated system. researchgate.net The position and intensity of these absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents. For example, the introduction of a tert-butyl group can cause slight shifts in the absorption bands. More significant changes are observed with the introduction of other chromophoric or auxochromic groups. mdpi.com
Fluorescence spectroscopy provides insights into the emissive properties of these compounds. Many benzothiophene derivatives exhibit fluorescence, and the emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. beilstein-journals.orgresearchgate.net For instance, some β-carboline-substituted benzothiophenone derivatives show good fluorescence with emission maxima in the range of 490–582 nm and large Stokes shifts. beilstein-journals.org The photophysical properties of these compounds are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.com
Table 4: Photophysical Data for Selected Benzothiophene Derivatives
| Compound | Solvent | Absorption λ_max (nm) | Emission λ_em (nm) | Quantum Yield (Φ_F) |
| β-carboline-substituted benzothiophenone derivatives beilstein-journals.org | CHCl₃ | Not specified | 490-582 | Up to 47% |
| 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (B33073) (BTBB) researchgate.net | Various | ~300-420 | Not specified | Not specified |
| Benzophospholo[3,2-b]indole derivatives nih.gov | CH₂Cl₂ | 299-307 and ~355 | Not specified | Up to 75% |
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as π-stacking, which govern the packing of molecules in the crystal lattice. lboro.ac.uk
For derivatives of this compound, single-crystal X-ray diffraction analysis can confirm the molecular structure unambiguously. For example, the crystal structure of methyl-6-((4-(tert-butyl)phenyl)thio)-4,5,7-trifluorobenzo[b]thiophene-2-carboxylate confirmed its molecular connectivity and stereochemistry. lboro.ac.uk The tert-butyl group, due to its steric bulk, can significantly influence the crystal packing, often preventing close co-facial π-stacking and leading to more complex three-dimensional arrangements. thieme-connect.de Understanding the solid-state structure is critical for correlating molecular architecture with material properties, particularly for applications in organic electronics where charge transport is highly dependent on intermolecular orbital overlap. acs.org
Lattice Dynamics and Polymorphism Studies in tert-Butyl-Substituted Benzo[b]thiophene Crystalline Systems
The study of lattice dynamics and polymorphism is crucial for understanding the solid-state properties of tert-butyl-substituted benzo[b]thiophenes. Polymorphism refers to the ability of a compound to exist in more than one crystalline form, with each polymorph exhibiting different physical properties, including stability, solubility, and electronic characteristics. nih.govgexinonline.com
The presence of the bulky tert-butyl group can lead to complex polymorphic behavior in benzo[b]thiophene derivatives. wiley-vch.de Different crystal packing arrangements can arise from subtle variations in crystallization conditions. These polymorphs can be identified and characterized using techniques such as X-ray diffraction and vibrational spectroscopy (Raman and IR). researchgate.net For example, temperature-induced phase transformations between different polymorphs have been observed in some benzothiophene derivatives, which can be monitored by these techniques. researchgate.netaps.org The study of lattice dynamics, which involves the collective vibrations of the atoms in the crystal lattice, can provide further insights into the stability and interconversion of different polymorphic forms. These studies are particularly relevant for the development of organic semiconductor devices, where the thin-film morphology and crystal packing directly impact device performance. nih.gov
Computational Chemistry and Theoretical Investigations on 5 Tert Butylbenzo B Thiophene
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. For 5-tert-Butylbenzo[b]thiophene, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the molecule's lowest energy conformation. mdpi.com This process, known as geometry optimization, adjusts the molecule's bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.
The output of such a calculation provides a detailed picture of the molecular geometry. For instance, studies on related benzo[b]thiophene derivatives have used DFT to establish their planar or near-planar structures and to understand how different substituents influence the geometry of the fused ring system. science.gov For this compound, key parameters such as the lengths of the C-S, C-C, and C-H bonds, as well as the angles defining the thiophene (B33073) and benzene (B151609) rings, would be determined. This optimized structure is the fundamental starting point for all other computational analyses.
Table 1: Representative Data from DFT Geometry Optimization (Hypothetical) This table illustrates the kind of data a DFT geometry optimization would provide. Actual values for this compound are not available in the searched literature.
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length | C(2)-C(3) | ~1.38 Å |
| Bond Length | C-S | ~1.75 Å |
| Bond Angle | C(2)-S-C(7a) | ~91.5° |
| Dihedral Angle | C(4)-C(5)-C(t-butyl)-C(methyl) | Variable |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
To investigate the behavior of a molecule upon absorbing light, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. researchgate.net It is used to calculate the energies of electronic excited states, which correspond to the absorption bands seen in UV-visible spectroscopy. researchgate.net For this compound, a TD-DFT calculation would predict the vertical excitation energies from the ground state (S₀) to the first few singlet excited states (S₁, S₂, etc.).
These calculations yield the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is a measure of the intensity of the electronic transition. nih.gov This allows for a direct comparison with experimental absorption spectra. For example, TD-DFT calculations on 4,4′-bibenzo[c]thiophene derivatives have successfully predicted their photoabsorption spectra. science.gov Such an analysis for this compound would help assign the observed spectral bands to specific electronic transitions within the molecule.
Table 2: Representative Data from TD-DFT Spectroscopic Prediction (Hypothetical) This table illustrates the kind of data a TD-DFT calculation would provide. Actual values for this compound are not available in the searched literature.
| Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | ~4.2 | ~295 | ~0.25 | HOMO → LUMO |
| S₀ → S₂ | ~4.6 | ~270 | ~0.15 | HOMO-1 → LUMO |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO Energy Levels) and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are crucial for understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most easily accepts an electron. lookchem.com
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the molecule's chemical stability and the energy of the lowest-lying electronic transition. lookchem.com For this compound, the HOMO is expected to be a π-orbital delocalized across the benzo[b]thiophene core, while the LUMO would be a corresponding π*-antibonding orbital. The tert-butyl group, being an electron-donating group, would likely raise the energy of the HOMO compared to unsubstituted benzo[b]thiophene, thereby slightly reducing the HOMO-LUMO gap. DFT calculations on related tetrahydrobenzo[b]thiophene derivatives have been used to visualize these orbitals and calculate their energy gaps. lookchem.comresearchgate.net
Table 3: Frontier Molecular Orbital Energies (Hypothetical) This table illustrates the kind of data a DFT calculation provides for frontier orbitals. Actual values for this compound are not available in the searched literature.
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -5.8 |
| LUMO | ~ -1.2 |
| HOMO-LUMO Gap (ΔE) | ~ 4.6 |
Computational Modeling of Reaction Mechanisms and Transition States for this compound Synthesis and Transformation
Computational chemistry is invaluable for elucidating reaction mechanisms. By modeling potential pathways for the synthesis or transformation of this compound, researchers can identify key intermediates and, most importantly, the transition states that connect them. The energy of a transition state represents the activation barrier for a reaction step, allowing for the determination of the most likely mechanistic pathway.
For example, the synthesis of substituted benzo[b]thiophenes can occur via reactions like the Gewald reaction or palladium-catalyzed cyclizations. researchgate.net A computational study of such a reaction would involve locating the geometries and energies of all reactants, intermediates, transition states, and products. This has been done for related systems, where DFT calculations helped to rationalize the observed regioselectivity in the functionalization of the benzo[b]thiophene ring. For this compound, such a study could explain, for instance, the preferred site of electrophilic substitution by comparing the activation energies for attack at different positions on the aromatic system.
Dipole Moment Calculations and Their Impact on Molecular Interactions
A DFT calculation provides the magnitude and vector of the ground-state dipole moment. For this compound, the electron-donating tert-butyl group and the electron-rich sulfur atom would create a net dipole moment. Furthermore, TD-DFT can be used to calculate the dipole moment of the molecule in its excited states. A significant change in the dipole moment upon electronic excitation can have profound effects on the molecule's photophysical properties, including the influence of solvent polarity on its fluorescence spectrum (solvatochromism).
Applications of 5 Tert Butylbenzo B Thiophene and Derivatives in Advanced Chemical Research
Utilization as Synthetic Intermediates and Building Blocks for Complex Organic Molecules
5-tert-Butylbenzo[b]thiophene and its derivatives serve as crucial intermediates in the synthesis of more complex organic molecules. The tert-butyl group can act as a bulky directing group, influencing the regioselectivity of subsequent reactions. The benzo[b]thiophene core itself provides a rigid framework that can be further functionalized. lookchem.comtandfonline.com
A key derivative, 5-(tert-Butyl)benzo[b]thiophene-2-carboxylic acid, is a notable building block. tandfonline.combldpharm.com Its synthesis from 4-tert-butyl cyclohexanone (B45756) has been achieved in a high-yield, three-step procedure. tandfonline.com This carboxylic acid derivative provides a handle for further chemical transformations, such as amide bond formation or conversion to other functional groups, enabling the construction of a diverse library of compounds. malayajournal.org The synthesis of various functionalized benzo[b]thiophenes often involves multi-step sequences where the initial benzo[b]thiophene structure is systematically elaborated. acs.orgbohrium.com For instance, a domino protocol involving Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization–Tautomerization–Elimination sequence has been reported for the synthesis of highly functionalized 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles. malayajournal.org
The development of efficient synthetic methods, such as palladium-catalyzed cross-coupling reactions and electrophilic cyclizations, has expanded the accessibility and utility of benzo[b]thiophene intermediates. nih.gov These methods allow for the controlled introduction of various substituents onto the benzo[b]thiophene core, facilitating the synthesis of complex target molecules. nih.govresearchgate.net
Development of Novel Chemical Scaffolds in Medicinal Chemistry Research
The benzo[b]thiophene moiety is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net The incorporation of a tert-butyl group can enhance metabolic stability and modulate the pharmacokinetic profile of drug candidates.
Benzo[b]thiophene Derivatives as Core Structures for Enzyme Inhibitors
Benzo[b]thiophene derivatives have been extensively investigated as inhibitors of various enzymes. For example, a series of benzo[b]thiophen-3-ols were synthesized and evaluated as inhibitors of human monoamine oxidase (MAO), with many compounds showing high selectivity for the MAO-B isoform. tandfonline.comnih.gov Molecular docking studies have helped to understand the structure-activity relationships and guide the design of more potent inhibitors. tandfonline.com
Furthermore, benzo[b]thiophene-chalcone hybrids have been identified as promising cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. bohrium.commdpi.com In one study, certain hybrids demonstrated better inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to standard inhibitors. mdpi.com Spirooxindole-benzo[b]thiophene derivatives have also shown moderate inhibitory activity against AChE. mdpi.com
| Compound Class | Target Enzyme | Key Findings |
| Benzo[b]thiophen-3-ols | Monoamine Oxidase B (MAO-B) | High selectivity for MAO-B isoform. tandfonline.comnih.gov |
| Benzo[b]thiophene-chalcone hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Potent inhibitors of both enzymes. bohrium.commdpi.com |
| Spirooxindole-benzo[b]thiophenes | Acetylcholinesterase (AChE) | Moderate inhibitory activity. mdpi.com |
Design and Synthesis of Benzo[b]thiophene Analogs for Antiviral Activity
The benzo[b]thiophene scaffold has been utilized in the development of antiviral agents. Structure-activity relationship (SAR) studies on benzothiophene (B83047) derivatives have identified key structural features necessary for antiviral potency. For instance, modifications to the phenyl group and the benzothiophene scaffold itself have been shown to be crucial for activity against MERS-CoV. researchgate.net
In other research, heterocyclic carboxamide derivatives containing a thiophene (B33073) or benzothiophene ring have been explored for their anti-norovirus activity. jst.go.jp These studies highlight the importance of the specific heterocyclic core and its substitution pattern for achieving potent antiviral effects. jst.go.jp
Exploration of Functionalized Benzo[b]thiophenes in Receptor Modulator Design
Functionalized benzo[b]thiophenes are prominent in the design of selective receptor modulators. A notable example is their application as selective estrogen receptor modulators (SERMs). nih.govacs.org An improved synthetic strategy has been developed to create a family of benzothiophene SERMs with a range of estrogen receptor α/β selectivity and varied redox activity. acs.org The benzo[b]thiophene core in these molecules mimics the steroidal backbone of natural estrogens, allowing them to bind to estrogen receptors and modulate their activity. The synthesis of desketoraloxifene (B1670293) analogs, which are also SERMs, has been achieved using 3-iodobenzo[b]thiophenes as key intermediates. nih.gov
Analog Synthesis for Cognition-Enhancing Agent Research
Benzo[b]thiophene derivatives have been investigated for their potential as cognition-enhancing agents, particularly for conditions like Alzheimer's disease. malayajournal.orgsciforum.net The compound T588 is a known cognition-enhancing agent that contains a benzothiophene core. malayajournal.orgsciforum.net Research in this area focuses on synthesizing analogs with improved efficacy and pharmacokinetic properties. mdpi.commdpi.com The development of new synthetic methodologies for 2- and 2,3-disubstituted benzo[b]thiophenes is crucial for advancing this research. sciforum.net
Contribution to Organic Electronic and Photonic Materials Research
The unique electronic properties of the benzo[b]thiophene system, stemming from its conjugated π-system and the presence of the sulfur atom, make it a valuable component in the design of organic electronic and photonic materials. arborpharmchem.com The introduction of a tert-butyl group can enhance the solubility and processability of these materials without significantly altering their electronic characteristics.
Derivatives like 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene are used as optical brighteners, which absorb UV light and emit it in the visible spectrum. cymitquimica.comthermofisher.comsigmaaldrich.comalfachemic.comchemicalbook.com This property is valuable in applications such as thermoplastic resins, coatings, and printing inks. thermofisher.com The photophysical properties of such compounds, including their fluorescence quantum yields and excited-state dynamics, have been studied to assess their suitability as universal fluorophores and sensors. researchgate.net
Furthermore, benzo[b]thiophene derivatives are being explored as organic semiconductors. arborpharmchem.com Materials like 3-Bromo-5-(tert-butyl)benzo[b]thiophene are used in the development of flexible electronics and efficient solar cells. arborpharmchem.com The structural and electronic properties of these materials can be fine-tuned through chemical synthesis to optimize their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). cymitquimica.comweizmann.ac.il
| Derivative | Application Area | Key Property |
| 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene | Optical Brightener, Fluorophore | High fluorescence quantum yield, UV-to-visible light conversion. cymitquimica.comthermofisher.comsigmaaldrich.comalfachemic.comchemicalbook.comresearchgate.net |
| 3-Bromo-5-(tert-butyl)benzo[b]thiophene | Organic Semiconductor | Component for flexible electronics and solar cells. arborpharmchem.com |
| 2,7-di-tert-butylbenzo[b]benzo mdpi.commdpi.comthieno[2,3-d]thiophene (ditBu-BTBT) | Organic Semiconductor | Studied for its order-disorder phase transition in semiconducting crystals. weizmann.ac.il |
Exploration of Charge Transport Properties in Benzo[b]thiophene-Based Organic Semiconductors
The inherent characteristics of fused thiophenes, such as extensive π-conjugation and strong intermolecular interactions due to their sulfur-rich nature, make them prime candidates for high-performance organic semiconductors. mdpi.com The benzo[b]thiophene core, particularly when extended into structures like Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), has become a cornerstone for creating superior organic semiconductors for devices like Organic Field-Effect Transistors (OFETs). acs.org These materials typically function as p-type semiconductors, facilitating the transport of positive charge carriers (holes).
Research into BTBT derivatives has shown that the addition of alkyl side chains is a critical strategy for enhancing material processability and performance. For instance, the introduction of a 2,7-di-tert-butyl substitution on a related benzo[b]benzo acs.orgbohrium.comthieno[2,3-d]thiophene (BTBT) core has been investigated in the context of amphidynamic crystals, which possess both static and mobile molecular components. These materials exhibit order-disorder phase transitions that can be influenced by side-chain engineering.
The performance of these materials in OFETs is quantified by metrics such as charge carrier mobility (μ) and the current on/off ratio (Ion/Ioff). Studies on various functionalized benzo[b]thiophene derivatives have yielded impressive results. For example, while not containing a tert-butyl group, 2,7-diphenyl-BTBT (DPh-BTBT) produced through vapor deposition showed mobilities up to 2.0 cm² V⁻¹ s⁻¹. acs.org Solution-processed dialkyl-BTBT derivatives have achieved mobilities greater than 1.0 cm² V⁻¹ s⁻¹. acs.org In a study of novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, a device using 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene demonstrated p-channel behavior with a hole mobility of 0.005 cm²/Vs and an on/off ratio exceeding 10⁶. mdpi.comdntb.gov.ua Another investigation into regioisomeric derivatives of BTBT found that 2,7-bis(5-octylthiophene-2-yl)BTBT exhibited the best electrical performance, with a charge carrier mobility as high as 1.1 cm²·V⁻¹s⁻¹ and a current on/off ratio over 10⁷. kuleuven.be
Modifying the core structure by oxidizing the sulfur atom to a sulfone provides another route to tune electronic properties. The synthesis of 5-(tert-Butyl)benzo[b]thiophene 1,1-Dioxide has been reported, demonstrating how the electron-withdrawing nature of the thiophene 1,1-dioxide group can be used to alter the photophysical characteristics of the molecule. acs.org Such modifications are crucial for designing materials with specific energy levels for electronic applications.
| Compound | Hole Mobility (μ) (cm² V⁻¹ s⁻¹) | Current On/Off Ratio (Ion/Ioff) | Deposition Method |
|---|---|---|---|
| 2,7-Diphenyl-BTBT (DPh-BTBT) | up to 2.0 acs.org | - | Vapor Deposition acs.org |
| Dialkyl-BTBTs (Cn-BTBTs) | > 1.0 acs.org | - | Solution Processing acs.org |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 mdpi.comdntb.gov.ua | > 106mdpi.comdntb.gov.ua | Solution Shearing dntb.gov.ua |
| 2,7-bis(5-octylthiophene-2-yl)BTBT | up to 1.1 kuleuven.be | > 107kuleuven.be | Drop-casting/Spin-coating kuleuven.be |
Integration of Functionalized Benzo[b]thiophenes into Fluorescent Probes and Optoelectronic Systems
Functionalized thiophenes that incorporate the tert-butyl group are pivotal in the development of fluorescent materials for probes and optoelectronic devices. A prominent example is 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBT or BBOT), a commercially available fluorescent brightener. This molecule, while featuring a central thiophene ring flanked by benzoxazole (B165842) units rather than a fused benzo[b]thiophene structure, exemplifies the utility of the tert-butyl-substituted thiophene motif. The tert-butyl groups enhance solubility in organic solvents and influence molecular packing, which affects its solid-state optical properties. cymitquimica.com
BBOT is characterized by its excellent ability to absorb UV light and emit it as visible blue fluorescence, with high absolute quantum yields (Φfl) of 0.60 or greater, regardless of solvent polarity. researchgate.net This robust fluorescence makes it suitable for a variety of applications, including as a fluorescent brightener for polymers and coatings and as a fluorophore for scientific studies. thermofisher.comfishersci.atchemicalbook.com Its photophysical properties have been extensively investigated, revealing that its primary fluorescence quenching pathway is through intersystem crossing to the triplet state. researchgate.net
In the realm of optoelectronics, BBOT has been used as a blue-emitting dopant in electroluminescent devices. Research has demonstrated that silica (B1680970) nanoparticles doped with BBOT can be used to fabricate devices that emit bright blue light when driven by an alternating current. The silica matrix provides thermal and optical stability to the organic BBOT molecules. Furthermore, the electrochemical properties of BBOT have been studied, showing a reversible reduction process, which confirms its n-doping (electron-accepting) character, a crucial feature for use in organic electronic devices. researchgate.net The unique structure of BBOT, combining a thiophene unit with benzoxazole groups and tert-butyl substituents, makes it a versatile component for creating functional materials for sensors and OLEDs. cymitquimica.comacs.org
| Property | Value/Observation | Source |
|---|---|---|
| Common Use | Optical/Fluorescent Brightener | thermofisher.comchemicalbook.com |
| Fluorescence Quantum Yield (Φfl) | ≥ 0.60 | researchgate.net |
| Absorption Range | 340-450 nm (UV-Visible) | researchgate.net |
| Emission | Blue visible light | researchgate.net |
| Electrochemical Character | Reversible reduction (n-doping) | researchgate.net |
| Melting Point | 199-201 °C |
Perspectives and Future Directions in 5 Tert Butylbenzo B Thiophene Research
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of substituted benzo[b]thiophenes is a mature field, yet there remains a significant need for more efficient, sustainable, and atom-economical methods, particularly for specifically substituted isomers like the 5-tert-butyl variant.
More targeted synthetic routes have been developed for specific derivatives. For instance, 5-tert-Butylbenzo[b]thiophene-2-carboxylic acid can be prepared in high yield from 4-tert-butyl cyclohexanone (B45756) in a straightforward three-step process. tandfonline.com However, the future of synthesizing this scaffold lies in the adoption of modern catalytic strategies that offer milder conditions and greater functional group tolerance. A notable advancement is the development of a metal-free, n-Et4NBr-catalyzed cascade reaction between substituted disulfides and alkynes. rsc.org This method, which proceeds via S-S bond cleavage and alkenyl radical cyclization, has been successfully applied to produce derivatives like Dimethyl this compound-2,3-dicarboxylate in good yields. rsc.org Such metal-free catalytic systems represent a significant step towards more sustainable chemical manufacturing.
Future research should focus on expanding the portfolio of catalytic C-H functionalization and cross-coupling reactions that can selectively introduce or modify substituents on the this compound core, thereby avoiding multi-step classical syntheses.
| Derivative | Synthetic Method | Key Reagents/Catalysts | Reference |
| 5-Substituted Benzo[b]thiophenes | Acid-catalyzed cyclization | Polyphosphoric Acid | hilarispublisher.comresearchgate.net |
| This compound-2-carboxylic Acid | Three-step synthesis | 4-tert-butyl cyclohexanone | tandfonline.com |
| Dimethyl this compound-2,3-dicarboxylate | Metal-free cascade radical cyclization | Tetraethylammonium Bromide (TEAB), K₂S₂O₈ | rsc.org |
Investigation of Underexplored Reactivity and Catalytic Transformations
The reactivity of the parent benzo[b]thiophene ring system is well-established, with electrophilic substitution typically favoring the 3-position. chemicalbook.com However, the influence of the 5-tert-butyl group on the regioselectivity and the exploration of modern catalytic transformations on this specific scaffold are areas ripe for investigation.
A promising direction is the functionalization of the thiophene (B33073) ring at the C2 position, which is often challenging to achieve selectively. Recent work has demonstrated a palladium-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides. acs.org In this study, 5-(tert-Butyl)benzo[b]thiophene 1,1-dioxide was synthesized and successfully coupled with styrenes and acrylates. acs.org Mechanistic investigations, including deuterium-labeling experiments, indicated that the C2 C-H bond cleavage is a reversible process and may be involved in the rate-determining step. acs.org
These findings open the door to further exploration. The this compound 1,1-dioxide intermediate could serve as a versatile platform for a range of other metal-catalyzed cross-coupling reactions. Future studies should systematically investigate the application of various catalytic systems (e.g., based on Pd, Ni, Cu, or Fe) for C-H activation, cross-coupling, and other transformations at various positions on the this compound core. Understanding how the bulky tert-butyl group directs or hinders these reactions will be crucial for unlocking the full synthetic potential of this molecule.
| Substrate | Transformation | Catalyst/Reagents | Product | Reference |
| 5-(tert-Butyl)benzo[b]thiophene 1,1-Dioxide | C2-Selective Oxidative Olefination | Pd(OAc)₂, Ag₂CO₃, Styrene (B11656) | (E)-2-Styryl-5-(tert-butyl)benzo[b]thiophene 1,1-Dioxide | acs.org |
| Benzo[b]thiophene | General Electrophilic Substitution | Electrophile (e.g., Br₂) | 3-Bromobenzo[b]thiophene | chemicalbook.com |
Rational Design of this compound Derivatives for Emerging Applications
The unique combination of a planar, electron-rich heterocyclic system with a bulky, solubilizing tert-butyl group makes the this compound scaffold an attractive building block for materials with novel electronic, optical, and biological properties.
An important emerging application is in the field of organic electronics. Derivatives such as 3-Bromo-5-(tert-butyl)benzo[b]thiophene are being explored as organic semiconductor materials. arborpharmchem.com The rigid benzo[b]thiophene core facilitates π-π stacking and charge transport, while the tert-butyl group can be used to fine-tune molecular packing and improve solubility in organic solvents for solution-based processing of flexible electronic devices. arborpharmchem.comcymitquimica.com
In medicinal chemistry, substituted benzo[b]thiophenes are being investigated as scaffolds for constructing potential therapeutic agents. For example, research has focused on the design of 4- and 5-substituted benzo[b]thiophenes as starting points for building inhibitors of BACE 1, an enzyme implicated in Alzheimer's disease. hilarispublisher.comresearchgate.net The rational design process involves introducing specific functional groups onto the core structure to optimize binding interactions with the biological target.
Future work in this area should involve the systematic synthesis of a library of this compound derivatives with diverse functional groups at other positions (e.g., 2, 3, and 7). By correlating their structural features with their performance in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and biological assays, researchers can develop structure-property relationships to guide the design of next-generation materials.
| Derivative | Emerging Application | Rationale | Reference |
| 3-Bromo-5-(tert-butyl)benzo[b]thiophene | Organic Semiconductors | Provides a scaffold for building larger conjugated systems for flexible electronics. | arborpharmchem.com |
| 5-Substituted Benzo[b]thiophenes | Scaffolds for BACE 1 Inhibitors (Alzheimer's Disease) | The core structure serves as a template for designing molecules with potential biological activity. | hilarispublisher.comresearchgate.net |
Advanced Computational Modeling for Predictive Chemical Synthesis and Property Design
Advanced computational modeling is an indispensable tool for accelerating the discovery and development of new functional molecules. In the context of this compound research, computational chemistry can provide deep insights into reactivity, electronic structure, and material properties, thereby guiding experimental efforts.
For instance, understanding the solid-state properties of molecular semiconductors is critical for their application in electronics. A study on a related, more complex system, 2,7-di-tert-butylbenzo[b]benzo chemicalbook.comfishersci.atthieno[2,3-d]thiophene (ditBu-BTBT), combined temperature-dependent Raman spectroscopy with first-principles calculations to elucidate the mechanism of its order-disorder phase transition. This type of analysis, which can be directly applied to this compound derivatives, is crucial for predicting the thermal stability and charge-transport properties of crystalline organic semiconductors.
Density Functional Theory (DFT) is another powerful method for predicting the electronic properties of novel compounds before they are synthesized. By calculating the HOMO/LUMO energy levels, ionization potentials, and electron affinities of designed this compound derivatives, researchers can pre-screen candidates for their suitability in optoelectronic applications.
Furthermore, computational modeling can aid in the development of more efficient synthetic routes by mapping reaction pathways, calculating activation barriers, and predicting the stability of intermediates and transition states. This can help rationalize observed reactivity and guide the optimization of reaction conditions for catalytic transformations, aligning with the goals outlined in Section 7.1. The future of research on this scaffold will undoubtedly involve a synergistic interplay between predictive computational modeling and targeted experimental synthesis and characterization.
| Computational Method | Application Area | Predicted Properties / Insights | Reference |
| First-Principles Calculations / Low-Frequency Raman Analysis | Solid-State Physics / Materials Science | Mechanism of order-disorder phase transitions, lattice dynamics, thermal stability. | |
| Density Functional Theory (DFT) | Electronic Structure / Materials Design | HOMO/LUMO levels, redox potentials, charge distribution, guiding design for electronics. | |
| Reaction Pathway Modeling | Synthetic Chemistry | Activation barriers, transition state geometries, reaction mechanisms, guiding catalyst and reaction development. | acs.org |
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC or GC-MS to adjust time/temperature.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity products.
Advanced: How can computational methods predict the reactivity and electronic properties of this compound derivatives?
Answer:
Density Functional Theory (DFT) and MP2 calculations are critical for modeling:
- Molecular Geometry : Validate bond lengths (e.g., C–S, C–C) against experimental X-ray data. For example, MP2/6-311G** accurately reproduces thiophene geometries .
- Electronic Properties : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. The tert-butyl group’s electron-donating effect can be quantified via charge distribution analysis.
- Adsorption Studies : Simulate interactions with catalytic surfaces (e.g., phyllosilicate) to assess applications in catalysis or material science .
Validation : Compare computed thermodynamic properties (entropy, heat capacity) with experimental data for thiophene analogs to ensure model reliability .
Methodological: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Core Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm) and aromatic ring protons (δ 6.5–8.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives.
- IR Spectroscopy : Confirm sulfur-containing functional groups (C–S stretch ~600–700 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₁₂H₁₄S).
Q. Advanced Methods :
- Single-Crystal X-ray Diffraction : Resolve steric effects of the tert-butyl group on molecular packing .
- Microanalysis : Validate purity (>95%) via elemental analysis (C, H, S) .
Advanced: What strategies enhance the catalytic or photocatalytic performance of this compound-based materials?
Answer:
Catalytic Applications :
- Hydrogen Evolution : Incorporate into conjugated polymers (e.g., poly(dibenzothiophene-S,S-dioxide)) to improve charge transfer. K₂HPO₄ additives can boost H₂ production rates up to 44.2 mmol h⁻¹ g⁻¹ under visible light .
- Hydrodesulfurization (HDS) : Use microwave-assisted HDS with Ni-Mo catalysts to enhance thiophene ring cleavage efficiency .
Q. Design Principles :
- Electron-Deficient Moieties : Introduce electron-withdrawing groups (e.g., sulfone) to stabilize charge-separated states.
- Surface Functionalization : Anchor derivatives onto metal-organic frameworks (MOFs) for recyclable catalysis .
Basic: How can researchers efficiently access and validate literature on this compound?
Answer:
Database Strategies :
Q. Validation Steps :
- Cross-check NMR data with published spectra for analogous compounds (e.g., 2-methyl-5-nitrobenzo[b]thiophene) .
- Cite peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs for reaction protocols .
Advanced: What are the challenges in evaluating the biological activity of this compound derivatives?
Answer:
Key Challenges :
Q. Methodologies :
- Antimicrobial Assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with appropriate controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
